5-Chloro-2-methylquinazoline
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Overview
Description
5-Chloro-2-methylquinazoline is a heterocyclic aromatic organic compound with the molecular formula C9H7ClN2. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . Quinazoline derivatives have been extensively studied due to their potential therapeutic properties, including anticancer, antibacterial, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methylquinazoline can be achieved through various methods. One common approach involves the reaction of 2-methylquinazoline with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions . The reaction typically proceeds as follows:
Starting Material: 2-methylquinazoline
Chlorinating Agent: Phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2)
Reaction Conditions: Reflux
The reaction yields this compound as the primary product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of chlorinating agent and reaction conditions can be optimized to maximize yield and minimize by-products. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methylquinazoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 5-amino-2-methylquinazoline, while oxidation may produce quinazoline N-oxides .
Scientific Research Applications
5-Chloro-2-methylquinazoline has a wide range of applications in scientific research, including:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds with potential anticancer, antibacterial, and anti-inflammatory properties.
Biological Studies: The compound is used in studies to investigate its effects on biological systems, including its interactions with enzymes and receptors.
Material Science: It is employed in the development of new materials with specific electronic or optical properties.
Chemical Synthesis: As a versatile intermediate, it is used in the synthesis of more complex heterocyclic compounds for research and industrial purposes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Methylquinazoline: Lacks the chlorine substituent at the 5-position.
5-Chloroquinazoline: Lacks the methyl group at the 2-position.
2,5-Dichloroquinazoline: Contains an additional chlorine substituent at the 2-position.
Uniqueness
5-Chloro-2-methylquinazoline is unique due to the presence of both a chlorine atom at the 5-position and a methyl group at the 2-position. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H7ClN2 |
---|---|
Molecular Weight |
178.62 g/mol |
IUPAC Name |
5-chloro-2-methylquinazoline |
InChI |
InChI=1S/C9H7ClN2/c1-6-11-5-7-8(10)3-2-4-9(7)12-6/h2-5H,1H3 |
InChI Key |
UXEIQCJRAARPMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2C(=N1)C=CC=C2Cl |
Origin of Product |
United States |
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